N-((3-(2-hydroxyethoxy)tetrahydrothiophen-3-yl)methyl)-2,3-dihydrobenzofuran-5-sulfonamide
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Description
N-((3-(2-hydroxyethoxy)tetrahydrothiophen-3-yl)methyl)-2,3-dihydrobenzofuran-5-sulfonamide is a useful research compound. Its molecular formula is C15H21NO5S2 and its molecular weight is 359.46. The purity is usually 95%.
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Biological Activity
N-((3-(2-hydroxyethoxy)tetrahydrothiophen-3-yl)methyl)-2,3-dihydrobenzofuran-5-sulfonamide is a complex organic compound that exhibits potential biological activity due to its unique structural features. This compound incorporates a tetrahydrothiophene moiety, a benzofuran structure, and a sulfonamide group, which suggests various pharmacological properties.
Antimicrobial Properties
Research indicates that compounds with thiophene and sulfonamide groups often exhibit significant antimicrobial activities. The presence of the sulfonamide group is particularly noteworthy as it is known to inhibit bacterial dihydropteroate synthase, an enzyme crucial for folate synthesis in bacteria. This mechanism suggests that this compound may possess antibacterial properties.
Anti-inflammatory Effects
The hydroxyethoxy functional group may enhance the compound's solubility and bioavailability, potentially contributing to its anti-inflammatory effects. Similar compounds have demonstrated the ability to reduce pro-inflammatory cytokine production in various cell models, indicating a possible mechanism for therapeutic application in inflammatory diseases.
Study 1: COX Inhibition
A study focusing on related tetrahydrofurans found that specific substitutions at the C-5 position significantly affected COX-2 inhibitory activity. The findings suggest that structural modifications can enhance selectivity towards COX-2 over COX-1, which is crucial for developing anti-inflammatory drugs with fewer side effects .
Study 2: Cytotoxicity Assessment
In vitro cytotoxicity assessments using the MTT assay have shown that related compounds can affect cell viability in a dose-dependent manner. For instance, treatments with similar sulfonamide derivatives resulted in reduced viability of RAW264.7 macrophages when stimulated with LPS, indicating potential applications in modulating immune responses .
Data Table: Summary of Biological Activities
Properties
IUPAC Name |
N-[[3-(2-hydroxyethoxy)thiolan-3-yl]methyl]-2,3-dihydro-1-benzofuran-5-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO5S2/c17-5-7-21-15(4-8-22-11-15)10-16-23(18,19)13-1-2-14-12(9-13)3-6-20-14/h1-2,9,16-17H,3-8,10-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJSNXKMPRIQMEI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C1C=C(C=C2)S(=O)(=O)NCC3(CCSC3)OCCO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.